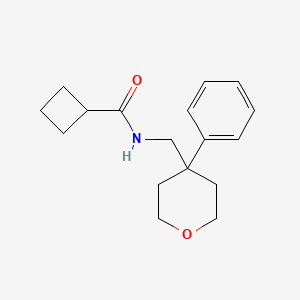

N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cyclobutanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cyclobutanecarboxamide” is a chemical compound with the molecular formula C17H23NO2 . It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .

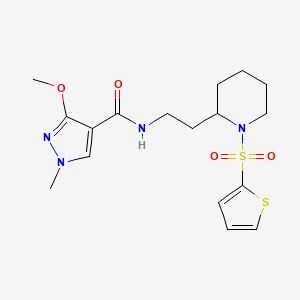

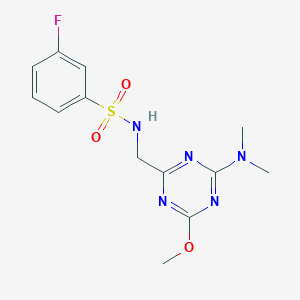

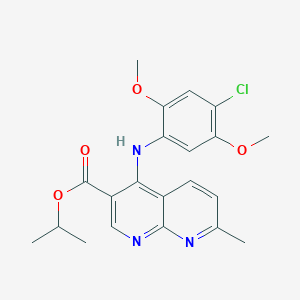

Molecular Structure Analysis

The molecular structure of “N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cyclobutanecarboxamide” consists of a cyclobutanecarboxamide group attached to a 4-phenyltetrahydro-2H-pyran-4-ylmethyl group . The average mass of the molecule is 301.423 Da .

Scientific Research Applications

Synthesis and Characterization

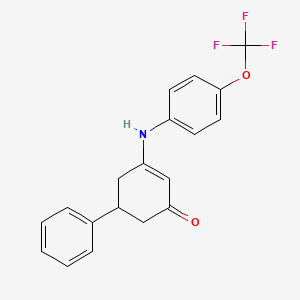

Synthesis and Antifungal Activity : A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and characterized for their antifungal activities against various phytopathogenic fungi. Compounds exhibited moderate antifungal activities, highlighting the potential of similar structures for agricultural applications (Wu et al., 2012).

Synthesis of Pyrazole Derivatives : Novel pyrazole derivatives were synthesized and tested for their antibacterial, antitumor, and antioxidant activities. This research demonstrates the multifaceted potential of pyrazole derivatives in medicinal chemistry and drug discovery (El‐Borai et al., 2013).

Biological Activities

Antioxidant and Protective Effects : The antioxidant properties of a novel pyrazolecarboxamide derivative were studied in Clarias gariepinus exposed to lead nitrate. The study showed that the derivative has potent antioxidant activity, suggesting its potential in minimizing the effects of oxidative stress (Soliman et al., 2019).

Antimicrobial Activities : Synthesis of new pyrazoles, oxadiazoles, and isoxazole bearing benzofuran moiety led to compounds that were screened for their antimicrobial activities. This work indicates the significance of structural modification in developing potential antimicrobial agents (Siddiqui et al., 2013).

properties

IUPAC Name |

N-[(4-phenyloxan-4-yl)methyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c19-16(14-5-4-6-14)18-13-17(9-11-20-12-10-17)15-7-2-1-3-8-15/h1-3,7-8,14H,4-6,9-13H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQFHRYTPYEBAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cyclobutanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2354687.png)

![Methyl 2-[4a-[[9,10a-dihydroxy-3-(2-methoxy-2-oxoethyl)-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-4a-yl]sulfanyl]-9,10a-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B2354688.png)

![ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2354690.png)

![methyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2354694.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2354695.png)

![1-[(2-chlorophenyl)methyl]-N-(1-cyanocyclobutyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2354697.png)

![(1r,3s,5R,7S)-methyl 3-(benzo[c][1,2,5]thiadiazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2354700.png)